Propyl 4-chlorobenzoate
Description
Contextualization of Halogenated Benzoic Acid Esters
Halogenated benzoic acid esters are a class of organic compounds derived from benzoic acid. ontosight.ai They are characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) on the benzene (B151609) ring and an ester functional group. ontosight.ai The position and type of halogen can significantly influence the compound's physical and chemical properties. ontosight.ai
These esters are synthesized through various methods, a common one being the esterification of the corresponding halogenated benzoic acid with an alcohol in the presence of an acid catalyst. ontosight.aiorganic-chemistry.org They serve as important intermediates in the synthesis of more complex molecules in fields such as pharmaceuticals and agrochemicals. ontosight.aiwikipedia.org For instance, certain halogenated benzoic acid derivatives have been investigated for their potential biological activities. ontosight.ai
Research Significance and Scope of Investigation
Propyl 4-chlorobenzoate (B1228818) has been a subject of interest in various scientific research areas. Its chemical properties make it a useful building block in organic synthesis. For example, it can undergo reactions such as hydrodehalogenation to yield propyl benzoate (B1203000). sigmaaldrich.com
The compound and its derivatives have been explored for their potential applications in different fields. For instance, some research has focused on the synthesis of imidazole (B134444) derivatives using 4-chlorobenzoate compounds, which have been studied for their potential as enzyme inhibitors. researchgate.net Furthermore, esters of benzoic acid are utilized as film-forming aids in products like paints and coatings. google.com The nematicidal activity of related aromatic compounds has also been an area of investigation, suggesting the potential for developing new pest control agents. nih.gov
The following table provides a summary of the key identifiers and properties of Propyl 4-chlorobenzoate:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C10H11ClO2 |
| Molecular Weight | 198.64 g/mol |
| CAS Number | 25800-30-0 |
| Canonical SMILES | CCCOC(=O)C1=CC=C(C=C1)Cl |
| InChI Key | BLEFFSGNRQPNCA-UHFFFAOYSA-N |
Structure
3D Structure
Properties
IUPAC Name |
propyl 4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEFFSGNRQPNCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60324436 | |
| Record name | Propyl 4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60324436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25800-30-0 | |
| Record name | Benzoic acid, 4-chloro-, propyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25800-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 406728 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025800300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC406728 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406728 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propyl 4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60324436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Detailed Research Findings
Direct Esterification Approaches
Direct esterification involves the reaction of a carboxylic acid with an alcohol to form an ester and water. This method is widely applied for the synthesis of various esters, including this compound, from its parent carboxylic acid, 4-chlorobenzoic acid, and propan-1-ol.
Acid-Catalyzed Reactions
The Fischer esterification is catalyzed by strong acids which protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com
Catalytic Systems: Commonly used acid catalysts for this type of reaction include:
Sulfuric Acid (H₂SO₄) masterorganicchemistry.com
Hydrochloric Acid (HCl) nagwa.com
p-Toluenesulfonic Acid (TsOH) masterorganicchemistry.com
The reaction is typically carried out by heating the mixture of 4-chlorobenzoic acid, excess propanol, and a catalytic amount of the acid under reflux. libretexts.org The presence of the acid catalyst is crucial for the reaction to proceed at a reasonable rate.
To achieve a high yield of the ester, the equilibrium of the Fischer esterification must be shifted towards the products. ucla.edu Several parameters can be optimized to achieve this.
Reactant Stoichiometry: According to Le Chatelier's principle, increasing the concentration of one of the reactants will shift the equilibrium to favor the products. ucla.edu In practice, a large excess of the alcohol (propanol) is often used, as it can also serve as the reaction solvent. masterorganicchemistry.comucla.edu
Temperature: The reaction is typically conducted at the reflux temperature of the alcohol. This increases the reaction rate, although it does not shift the equilibrium position significantly on its own.
Catalyst Concentration: A catalytic amount of strong acid is sufficient. Using too much acid can lead to side reactions, such as the dehydration of the alcohol.
Table 1: Reaction Parameters for Acid-Catalyzed Esterification
| Parameter | Condition | Purpose | Citation |
|---|---|---|---|
| Reactants | 4-Chlorobenzoic Acid, Propanol | Formation of this compound | nagwa.com |
| Catalyst | H₂SO₄, HCl, or TsOH | To increase the rate of reaction | masterorganicchemistry.com |
| Temperature | Reflux | To increase reaction kinetics | libretexts.org |
| Reactant Ratio | Large excess of propanol | To shift equilibrium towards products | masterorganicchemistry.comucla.edu |
The primary byproduct of esterification is water. nagwa.commasterorganicchemistry.com Its presence limits the yield as it can participate in the reverse reaction (ester hydrolysis). masterorganicchemistry.com Therefore, effective removal of water as it is formed is a key strategy for driving the reaction to completion.
Water Removal: A Dean-Stark apparatus is a common piece of laboratory glassware used for this purpose. The reaction is conducted in a solvent, such as toluene (B28343), that forms an azeotrope with water. masterorganicchemistry.com The azeotrope boils and condenses in the Dean-Stark trap. Since water is denser than toluene, it sinks to the bottom of the trap and is removed, while the toluene overflows and returns to the reaction flask. masterorganicchemistry.com This continuous removal of water effectively shifts the equilibrium towards the formation of the ester. masterorganicchemistry.comucla.edu
Alternative Esterification Techniques
While Fischer esterification is the most common direct approach, other methods can be employed for the synthesis of esters. These techniques often aim to avoid the equilibrium limitations of the Fischer method or proceed under milder conditions. For the synthesis of this compound, these could theoretically include methods that activate the carboxylic acid in situ, although specific documented examples for this exact ester are less common in general literature compared to the robust Fischer or acyl chloride methods.
Acyl Chloride Alcoholysis
A highly effective and non-reversible method for preparing esters is the reaction of an alcohol with an acyl chloride (also known as an acid chloride). This method involves two distinct steps for the synthesis of this compound.
Step 1: Formation of 4-Chlorobenzoyl Chloride First, 4-chlorobenzoic acid is converted into the more reactive 4-chlorobenzoyl chloride. libretexts.org This is achieved by reacting the carboxylic acid with a chlorinating agent. Common reagents for this transformation include:
Thionyl Chloride (SOCl₂)
Phosphorus Pentachloride (PCl₅)
Phosphorus Trichloride (PCl₃)
When using thionyl chloride, the byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gases, simplifying the purification of the resulting acyl chloride by distillation. libretexts.org
Step 2: Reaction with Propanol (Alcoholysis) The purified 4-chlorobenzoyl chloride is then reacted with propanol. This reaction is an example of alcoholysis, where the alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically rapid and exothermic. It is often carried out in the presence of a weak base, such as pyridine, to neutralize the HCl byproduct that is formed. youtube.com This prevents the HCl from protonating the alcohol, which would deactivate it as a nucleophile. A patent describing the synthesis of related esters specifies reacting a chlorobenzoyl chloride with an alcohol derivative at temperatures between 0°C and 35°C. google.com
The advantage of this method is that the reaction is essentially irreversible, leading to very high yields of the desired ester, this compound.
Table 2: Comparison of Synthetic Routes
| Feature | Acid-Catalyzed Esterification | Acyl Chloride Alcoholysis |
|---|---|---|
| Starting Materials | 4-Chlorobenzoic Acid, Propanol | 4-Chlorobenzoic Acid, Chlorinating Agent, Propanol |
| Key Intermediate | None (Protonated Carboxylic Acid) | 4-Chlorobenzoyl Chloride |
| Reversibility | Reversible | Irreversible |
| Byproducts | Water | HCl, SO₂ (with SOCl₂) |
| Reaction Conditions | High temperature (reflux), acid catalyst | Often milder temperatures, may use a base |
| Yield | Moderate to high (depends on equilibrium shift) | Typically very high |
Compound List
Synthesis of 4-Chlorobenzoyl Chloride Precursor
The immediate precursor to this compound is 4-chlorobenzoyl chloride. This acyl chloride is an important organic intermediate for synthesizing various substituted 4-chlorobenzoyl products. chemicalbook.comanshulchemicals.com The most common laboratory methods for its preparation involve the reaction of 4-chlorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). orgsyn.org
Another method involves the reaction of 4-chlorobenzotrichloride (B167033) with water in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃). google.com This process is efficient for producing chloro-benzoyl chlorides. google.com 4-Chlorobenzoyl chloride is a liquid at room temperature with a boiling point of 102-104 °C at 11 mmHg. sigmaaldrich.comsigmaaldrich.com
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ClC₆H₄COCl | sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 175.01 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Form | Liquid | sigmaaldrich.com |
| Boiling Point | 102-104 °C / 11 mmHg | sigmaaldrich.comsigmaaldrich.com |
| Melting Point | 11-14 °C | sigmaaldrich.comsigmaaldrich.com |
| Density | 1.365 g/mL at 20 °C | sigmaaldrich.comsigmaaldrich.com |
| Refractive Index (n20/D) | 1.578 | sigmaaldrich.comsigmaaldrich.com |
Reaction with Propanol and Base Neutralization
The synthesis of the final ester is achieved through the reaction of 4-chlorobenzoyl chloride with 1-propanol. This reaction is a type of esterification, specifically a nucleophilic acyl substitution. nagwa.com The hydroxyl group of propanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This process is analogous to Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water. nagwa.comyoutube.com
When using the more reactive 4-chlorobenzoyl chloride, the reaction proceeds readily. A weak base, such as pyridine, is often added to the reaction mixture. The purpose of the base is to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct, driving the reaction to completion.
Advanced Synthetic Strategies and Derivatization
This compound is not only a final product but also a key building block in more advanced synthetic applications, allowing for the creation of diverse and complex molecular structures.
Incorporation into Complex Molecular Architectures
The structural motif of this compound can be found within larger, more intricate molecules. A notable example in a related context is the synthesis of complex carbohydrate structures. In one study, various benzoyl- and benzyl-protected galactopyranosyl chlorides were used as precursors to synthesize disaccharides. nih.gov These precursors were coupled with an allyl galactopyranoside derivative to form complex disaccharide structures. nih.gov This research highlights how a functionalized benzoic acid derivative, protected as an ester, can be a critical component in the stereoselective synthesis of complex natural products, where protecting groups are essential for directing the reaction and preventing unwanted side reactions. nih.gov
Utilization as a Building Block in Multi-Step Syntheses
The precursor, 4-chlorobenzoyl chloride, is widely used as a building block to introduce the 4-chlorobenzoyl group into various molecules. anshulchemicals.com It has been employed in the acylation of benzene (B151609) and in the preparation of compounds like 1-(4-chlorobenzoyl)-2,7-dimethoxynaphthalene and 1-aryloxyacetyl-4-(4-chlorobenzoyl)-semicarbazides. sigmaaldrich.com
This compound can be viewed as a "protected" form of 4-chlorobenzoic acid. In a multi-step synthesis, the ester group is generally less reactive than an acyl chloride or a free carboxylic acid. This allows chemists to perform reactions on other parts of a molecule without affecting the chlorobenzoate moiety. Subsequently, the propyl ester can be hydrolyzed (saponified) back to the carboxylic acid under basic conditions when needed.
Synthesis of Analogous and Derivative Compounds
The synthetic methodology for this compound can be adapted to produce a wide range of analogous and derivative compounds. By varying the alcohol, a series of alkyl esters of 4-chlorobenzoic acid can be synthesized. Furthermore, by starting with different substituted benzoyl chlorides, a vast library of esters can be created.
A patented method describes the preparation of various aryl esters of chlorobenzoic acid by reacting an alkali metal salt of a substituted phenol (B47542) with a chlorobenzoyl chloride at temperatures between 0 and 35°C. google.com This method allows for the synthesis of compounds like the p-methylphenyl ester of p-chlorobenzoic acid and the m-methylphenyl ester of o-chlorobenzoic acid. google.com
| Ester Compound | Starting Phenol | Starting Acyl Chloride | Physical State / Properties |
|---|---|---|---|
| p-Methylphenyl ester of p-chlorobenzoic acid | p-Methylphenol | p-Chlorobenzoyl chloride | Crystalline solid (m.p. 97 °C) |
| m-Methylphenyl ester of p-chlorobenzoic acid | m-Methylphenol | p-Chlorobenzoyl chloride | Crystalline solid (m.p. 96-97.5 °C) |
| m-Methylphenyl ester of o-chlorobenzoic acid | m-Methylphenol | o-Chlorobenzoyl chloride | Oily liquid (b.p. 194 °C at 11 mm) |
The 4-chlorobenzoyl chloride precursor is also instrumental in synthesizing other classes of derivatives. It has been used to create benzenesulfonamides and 2,5-di(4-aryloylaryloxymethyl)-1,3,4-oxadiazoles, some of which have been investigated for potential biological activity. chemicalbook.com
Spectroscopic and Chromatographic Characterization in Research
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of propyl 4-chlorobenzoate (B1228818). By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals the arrangement of atoms and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of propyl 4-chlorobenzoate. In ¹H NMR, the chemical shifts (δ) are indicative of the electronic environment of the protons. For the propyl group, the terminal methyl (CH₃) protons typically appear as a triplet, while the two methylene (B1212753) (CH₂) groups exhibit more complex splitting patterns due to coupling with adjacent protons. The aromatic protons on the para-substituted benzene (B151609) ring appear as two distinct doublets, a characteristic AA'BB' system, due to their chemical and magnetic non-equivalence.
¹³C NMR spectroscopy provides information about the carbon skeleton. The carbonyl carbon of the ester group is typically observed at a downfield chemical shift. The aromatic carbons show distinct signals, with the carbon attached to the chlorine atom and the carbon attached to the ester group having characteristic chemical shifts. The three carbons of the propyl chain also give rise to separate signals. While specific 2D NMR data like COSY and HSQC for this compound are not extensively detailed in the provided search results, these techniques would be used to confirm the connectivity between protons and carbons.
Table 1: Representative ¹H NMR Data for this compound Derivatives
| Compound | Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |
|---|---|---|---|---|
| (S)-2-(2-chloronicotinamido)this compound | CDCl₃ | CH₃ | 1.31 | d, J = 5.4 |
| CH₂ | 4.45–4.51 | m | ||
| CH | 4.62–4.69 | m | ||
| NH | 6.68 | d, J = 6.5 | ||
| Aromatic H | 7.27–7.30 | m | ||
| 1-(2-Methoxyphenyl)this compound | Not specified | CH₃ | 0.97 | t, J = 7.3 |
| CH₂ | 1.98 | m | ||
| OCH₃ | 3.86 | s | ||
| CH-O | 6.35 | t, J = 6.4 |
This table presents data for derivatives containing the this compound moiety to illustrate typical chemical shifts. Data is sourced from references researchgate.netsemanticscholar.orgscirp.orgresearchgate.netscirp.org.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands. A strong absorption band is typically observed in the region of 1712-1717 cm⁻¹, which is characteristic of the C=O (ester) stretching vibration. researchgate.netnih.govnih.gov Other significant peaks include those for C-O stretching, C-Cl stretching, and aromatic C-H and C=C vibrations. nih.govpsu.edu
Table 2: Characteristic IR Absorption Bands for this compound and Related Compounds
| Vibrational Mode | **Frequency (cm⁻¹) ** | Reference |
|---|---|---|
| C=O (Ester) Stretch | 1712 - 1717 | researchgate.netnih.govnih.govpsu.edu |
| Aromatic C=C Stretch | ~1593 | nih.gov |
| C-O Stretch | 1261 - 1280 | nih.govnih.gov |
| C-N Stretch | ~136 | nih.gov |
| Aromatic C-H Stretch | 3052 | psu.edu |
| Aliphatic C-H Stretch | 2985 | psu.edu |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the aromatic ring. The presence of the chlorine atom and the ester group, both of which are auxochromes, can influence the position and intensity of these absorption maxima (λ_max). While specific λ_max values for this compound were not detailed in the provided search results, related studies on benzoic acid derivatives indicate that these transitions are characteristic and can be used for quantitative analysis. researchgate.netresearchgate.net
Mass Spectrometry (MS, GC-MS, HRMS, LC-MS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (198.64 g/mol ). nih.gov Due to the presence of the chlorine atom, a characteristic isotopic pattern (M+2 peak) at approximately one-third the intensity of the molecular ion peak would be observed.
Common fragmentation patterns involve the loss of the propyl group, the propoxy group, or the chlorine atom. Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for the analysis of volatile compounds like this compound, allowing for both separation and identification. nih.govdoi.orgrsc.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula of the compound and its fragments. researchgate.netmdpi.com Liquid Chromatography-Mass Spectrometry (LC-MS) is another valuable tool, particularly for less volatile derivatives or when analyzing complex mixtures. psu.edu
Table 3: GC-MS Data for this compound
| Technique | Parameter | Value | Reference |
|---|---|---|---|
| GC-MS | NIST Number | 280368 | nih.gov |
| Major Peaks (m/z) | 139, 156, 141 | nih.gov | |
| Kovats Retention Index | Standard non-polar | 1406, 1415, 1420, 1419, 1428, 1434 | nih.gov |
Chromatographic Methods for Analysis and Purity Assessment
Chromatographic techniques are essential for separating this compound from other substances and for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound and its derivatives. scirp.orgresearchgate.netnih.gov In a typical HPLC method, a stationary phase, such as a C18 or a chiral column, is used to separate the components of a mixture based on their differential partitioning between the stationary phase and a liquid mobile phase. scirp.orgresearchgate.net The mobile phase often consists of a mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) and water or a buffer. nih.gov
For instance, research has been conducted on the enantiomeric separation of chiral derivatives of alcohols using HPLC after derivatization with reagents like 4-chlorobenzoyl chloride. scirp.orgresearchgate.net In such studies, a chiral stationary phase is employed to resolve the enantiomers. The retention time of this compound in an HPLC system is a key parameter for its identification and quantification. The purity of a sample can be assessed by the presence of a single, sharp peak at the expected retention time.
Gas Chromatography (GC)
Gas Chromatography (GC) is a cornerstone analytical technique for separating and analyzing volatile compounds without decomposition. For this compound, GC is instrumental in determining its purity and quantifying its presence in a mixture. The separation is based on the compound's partition between a stationary phase within a heated column and a mobile gaseous phase (carrier gas). The time it takes for the compound to travel through the column to the detector is known as the retention time, a characteristic property under specific conditions.
A key parameter in GC is the Kovats Retention Index (RI), which normalizes retention times to those of adjacent n-alkanes, allowing for inter-laboratory comparison of data. The retention index for this compound has been determined on different types of GC columns, reflecting the influence of stationary phase polarity on separation. nih.gov For instance, on a standard non-polar column, the compound elutes between n-alkanes with 14 and 15 carbon atoms. nih.gov In contrast, on a standard polar column, its retention is significantly longer, indicating stronger interaction with the stationary phase. nih.gov
When coupled with a mass spectrometer (GC-MS), this technique provides not only retention data but also a mass spectrum that serves as a molecular fingerprint. For this compound, GC-MS analysis identifies characteristic fragment ions, with major peaks observed at mass-to-charge ratios (m/z) of 139, 156, and 141. nih.gov The base peak at m/z 139 corresponds to the 4-chlorobenzoyl cation, a stable fragment resulting from the cleavage of the ester bond. This combination of retention index and mass spectrum allows for highly confident identification.
Table 1: Kovats Retention Index for this compound
| Column Type | Retention Index (RI) |
|---|---|
| Standard Non-Polar | 1406, 1415, 1420, 1419, 1428, 1434 nih.gov |
| Standard Polar | 1912, 1934, 1948, 1970, 1974, 2001 nih.gov |
This interactive table provides Kovats Retention Index values reported for this compound on different GC column types. Source: PubChem. nih.gov
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique frequently used in research to monitor reaction progress, identify compounds, and determine the purity of a substance. It involves a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel, coated on a flat carrier such as a glass plate. rsc.orgpsu.edu
In the analysis of this compound, a small spot of the sample is applied to the plate, which is then placed in a sealed chamber with a shallow pool of a liquid solvent, the mobile phase. As the mobile phase ascends the plate by capillary action, the compound travels up the plate. The distance traveled depends on its affinity for the stationary phase versus its solubility in the mobile phase. Generally, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf value), while more polar compounds have a stronger interaction with the polar silica gel and have lower Rf values. chegg.com
For this compound, which is moderately polar, its mobility is highly dependent on the solvent system used. chegg.comscirp.org The separation and visualization of the spot are typically achieved under UV light, as the aromatic ring of the compound absorbs UV radiation, appearing as a dark spot on a fluorescent indicator-impregnated plate. rsc.orgrsc.org
Table 2: Reported Rf Value for this compound
| Stationary Phase | Mobile Phase | Rf Value |
|---|---|---|
| Silica Gel | Hexane:CH₂Cl₂ (70:30) | 0.19 scirp.org |
This interactive table shows a specific, experimentally determined Retention Factor (Rf) for this compound. Source: Simeonova et al., 2020. scirp.org
Integrated Analytical Workflows for Compound Identification
In modern chemical research, the identification of a compound like this compound rarely relies on a single analytical technique. Instead, an integrated analytical workflow is employed, combining data from multiple chromatographic and spectroscopic sources to ensure unambiguous characterization. nih.govlcms.cz This approach is crucial for verifying the structure of newly synthesized molecules or for identifying components in complex mixtures. nih.gov
A typical workflow begins with separation techniques like GC and TLC. TLC offers a quick preliminary check of purity and an indication of the compound's polarity. rsc.org GC provides more precise information on purity and a reliable retention time for identification. perkinelmer.com
The true power of the workflow comes from coupling these separation methods with spectroscopic detectors, most notably Mass Spectrometry (MS). A GC-MS system provides both the retention time and the mass spectrum of this compound. nih.govlcms.cz The mass spectrum reveals the molecular weight and fragmentation pattern, which can be matched against spectral libraries for confirmation. nih.govlcms.cz Similarly, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be integrated to analyze less volatile related compounds or impurities. nih.govnih.gov
Software plays a critical role in these integrated workflows, automating data acquisition and analysis. nih.govlcms.cz Modern software can process raw data, perform deconvolution of complex chromatograms, match spectra against databases like PubChem, and provide a confidence score for the identification. nih.govlcms.cz This systematic approach, combining chromatographic separation (GC, TLC) with spectroscopic confirmation (MS), and supported by powerful software, represents the standard for rigorous compound identification in contemporary research. perkinelmer.comacs.org
Computational and Theoretical Investigations of Propyl 4 Chlorobenzoate
Quantum Chemical Studies
Quantum chemical studies use the principles of quantum mechanics to model molecular properties. For Propyl 4-chlorobenzoate (B1228818), these methods, particularly Density Functional Theory (DFT), are instrumental in understanding its fundamental electronic nature and predicting its spectroscopic signatures.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Patterns
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like Propyl 4-chlorobenzoate to determine optimized geometry and to calculate electronic properties that govern chemical reactivity. Common approaches involve using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311+G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netnih.govgrowingscience.com
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and more readily undergoes electronic transitions, indicating higher reactivity. For benzoate (B1203000) derivatives, the nature and position of substituents on the aromatic ring significantly influence these frontier orbitals. The electron-withdrawing chloro group at the para position is expected to lower the energy of both HOMO and LUMO compared to unsubstituted propyl benzoate.
Another powerful tool derived from DFT is the Molecular Electrostatic Potential (ESP) map. The ESP map visualizes the charge distribution across a molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the ESP would show negative potential around the carbonyl oxygen, indicating a likely site for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms and, influenced by the chlorine atom, at the para-position of the benzene (B151609) ring, suggesting sites susceptible to nucleophilic attack. Studies on similar chlorinated aromatic compounds have used ESP maps to understand intermolecular interactions and predict reactivity. researchgate.net
Table 1: Calculated Quantum Chemical Parameters for Aromatic Esters Note: This table presents typical parameters calculated for benzoate derivatives using DFT. Specific values for this compound would require dedicated computation.
| Parameter | Description | Typical Method | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | DFT (B3LYP/6-311G) | Relates to the ability to donate an electron. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | DFT (B3LYP/6-311G) | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Calculated from HOMO/LUMO energies | Indicates chemical reactivity and stability. |
| Dipole Moment (µ) | Measure of the net molecular polarity | DFT (B3LYP/6-311G) | Influences solubility and intermolecular forces. |
| Mulliken Atomic Charges | Calculated partial charges on each atom | DFT (B3LYP/6-31G) | Helps identify reactive sites within the molecule. epstem.net |
Theoretical Spectroscopy Predictions
Computational methods are extensively used to predict and interpret spectroscopic data. By calculating the vibrational frequencies and nuclear magnetic shielding tensors, DFT can generate theoretical Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra that can be compared with experimental results. nih.gov
For this compound, DFT calculations can predict the vibrational frequencies corresponding to specific molecular motions. For instance, the characteristic stretching frequency of the ester carbonyl group (C=O) and the C-Cl bond can be calculated. mdpi.com These theoretical frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental spectra. nih.gov This correlation aids in the precise assignment of absorption bands in experimental IR and Raman spectra. nih.gov
Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. rsc.org By comparing the calculated chemical shifts for a proposed structure with the experimental NMR data available from databases like PubChem, researchers can confirm the molecular structure. rsc.orgnih.gov Discrepancies between theoretical and experimental spectra can point to specific conformational effects or intermolecular interactions present in the experimental sample.
Table 2: Comparison of Experimental and Theoretical Spectroscopic Data for 4-Chlorobenzoate Derivatives Note: This table illustrates the principle of comparing experimental data with theoretically predicted values. Experimental data for this compound is available, while theoretical values are based on typical outcomes for related structures.
| Spectroscopic Data | Experimental Value (this compound) | Typical Theoretical Prediction Method | Key Information Provided |
| IR: C=O Stretch (cm⁻¹) | ~1720-1730 cm⁻¹ mdpi.com | DFT (B3LYP/6-31G(d,p)) | Confirms the presence of the ester carbonyl group. |
| IR: C-Cl Stretch (cm⁻¹) | ~740-750 cm⁻¹ mdpi.com | DFT (B3LYP/6-31G(d,p)) | Confirms the presence of the chloro-aromatic moiety. |
| ¹³C NMR: Carbonyl C (ppm) | ~165 ppm | GIAO-DFT | Chemical environment of the ester functional group. |
| ¹³C NMR: Aromatic C-Cl (ppm) | ~139 ppm | GIAO-DFT | Electronic effect of the chlorine substituent on the ring. |
Molecular Modeling and Simulation
Beyond quantum mechanics, molecular modeling and simulation techniques explore the dynamic behavior of molecules, their interactions with their environment, and their potential to bind to biological targets.
Molecular Docking Studies (General Principles)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) to a second molecule (a receptor, usually a protein or enzyme) when they bind to form a stable complex. fip.orgmdpi.com The primary goal is to predict the binding mode and affinity, which is often expressed as a scoring function or binding energy.
The process involves generating a multitude of possible conformations of the ligand within the active site of the receptor. Each conformation is then scored based on the intermolecular interactions it forms with the receptor, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov Software like AutoDock Vina is commonly used for these simulations. fip.org
For this compound, docking studies could be used to investigate its potential to interact with enzymes that metabolize similar compounds, such as 4-chlorobenzoate dehalogenase or other esterases. The results would provide hypotheses about which amino acid residues in the enzyme's active site are crucial for binding and could guide the design of derivatives with enhanced or inhibited binding properties. researchgate.net
Table 3: General Principles of a Molecular Docking Study
| Step | Description | Key Output |
| 1. Receptor & Ligand Preparation | Obtain 3D structures of the target protein (e.g., from PDB) and the ligand (this compound). Add hydrogen atoms and assign partial charges. | Ready-to-dock structures of the receptor and ligand. |
| 2. Binding Site Definition | Identify the active site or binding pocket on the receptor where the ligand is expected to bind. | A defined grid box for the docking simulation. |
| 3. Conformational Sampling | The docking algorithm explores various positions, orientations, and conformations of the ligand within the binding site. | A set of potential binding poses. |
| 4. Scoring and Analysis | Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The best-scoring poses are analyzed. | Ranked list of binding poses, predicted binding energy, and analysis of key intermolecular interactions. fip.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their measured biological activity or a physical property. mdpi.com The fundamental principle is that the structural features of a molecule determine its activities.
To build a QSAR model for a class of compounds like 4-chlorobenzoate esters, one would first need experimental data (e.g., inhibitory concentration, toxicity) for a set of structurally similar molecules (the "training set"). mdpi.com Next, various molecular descriptors—numerical values that quantify different aspects of the molecule's structure—are calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP). nih.gov
Using statistical methods like multiple linear regression or machine learning, an equation is developed that links the descriptors to the observed activity. This model can then be used to predict the activity of new or untested compounds, such as this compound, based solely on its calculated descriptors. QSAR is a valuable tool in drug discovery and toxicology for prioritizing compounds for synthesis and testing. nih.goveuropa.eu
Table 4: Common Molecular Descriptors in QSAR Modeling
| Descriptor Class | Example Descriptors | Information Encoded |
| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Describes a molecule's ability to participate in electrostatic or charge-transfer interactions. |
| Steric / Topological | Molecular weight, Molecular volume, Surface area, Connectivity indices | Describes the size, shape, and branching of a molecule, which influences its fit into a binding site. mdpi.com |
| Hydrophobic | LogP (Octanol-water partition coefficient) | Describes a molecule's tendency to partition into nonpolar environments, affecting membrane permeability and hydrophobic interactions. |
| Hydrogen Bonding | Number of H-bond donors/acceptors chem960.com | Quantifies the potential for forming specific hydrogen bonds with a biological target. |
Conformational Analysis and Intermolecular Interactions
The three-dimensional shape (conformation) of this compound is not rigid. Rotation can occur around the single bonds, specifically the C-O ester bonds and the C-C bonds of the n-propyl group. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule. This is often done by systematically rotating key dihedral angles and calculating the potential energy of each resulting structure using molecular mechanics or quantum chemical methods. rsc.org The planarity between the carbonyl group and the benzene ring is crucial for resonance stabilization, but the orientation of the propyl chain can vary.
Environmental Chemistry and Degradation Pathways of Propyl 4 Chlorobenzoate
Abiotic Transformation Processes
Abiotic processes, which are non-biological in nature, play a significant role in the initial breakdown of propyl 4-chlorobenzoate (B1228818) in the environment. These transformations are primarily driven by chemical reactions such as photolysis and hydrolysis.
Photodegradation involves the breakdown of chemical compounds by light energy. For propyl 4-chlorobenzoate and its primary degradation product, 4-CBA, this can occur through direct or indirect photolysis.
Direct Photolysis: Aromatic compounds containing chlorine, like 4-CBA, can absorb sunlight, specifically UV radiation (>290 nm), which can lead to the cleavage of the carbon-chlorine bond. epa.gov While direct photolysis data for this compound is not extensively documented, studies on its hydrolysis product, 4-CBA, show it is susceptible to direct photolysis. epa.gov The photolytic degradation of p-chlorobenzoic acid has been shown to follow pseudo-first-order kinetics. researchgate.net
Indirect Photolysis and Photo-oxidation: This process involves photochemically produced reactive species, such as hydroxyl radicals (•OH), which are highly reactive and can oxidize a wide range of organic compounds. nih.govacs.org The estimated atmospheric half-life for the reaction of p-chlorobenzoic acid with hydroxyl radicals is approximately 7 to 10 days. epa.gov For aromatic esters, indirect photolysis is a relevant degradation process in surface waters where dissolved organic matter acts as a photosensitizer, producing reactive oxygen species. acs.org The degradation pathways for aromatic esters like phthalates under such conditions include hydroxylation of the aromatic ring and cleavage of the ester linkage. nih.gov It is anticipated that this compound would undergo similar reactions, leading to the formation of hydroxylated intermediates and the primary hydrolysis products, 4-CBA and propanol (B110389).
Hydrolysis is a primary abiotic degradation pathway for esters in aqueous environments. The ester linkage in this compound is susceptible to cleavage, yielding 4-chlorobenzoic acid and propanol. This reaction can be catalyzed by acids or bases. acs.org The rate of hydrolysis is dependent on factors such as pH and temperature. nih.govcdnsciencepub.com Given that the subsequent biotic degradation pathways primarily target 4-CBA, this initial hydrolysis step is crucial for the complete mineralization of the parent compound.
Biotic Transformation and Microbial Degradation
The biodegradation of this compound is predominantly contingent on the initial hydrolysis to 4-chlorobenzoic acid, which is then utilized by various microorganisms as a source of carbon and energy under both aerobic and anaerobic conditions.
Under aerobic conditions, microorganisms employ two main strategies to degrade 4-CBA.
Pathway 1: Initial Hydrolytic Dehalogenation: This is a common pathway where the initial step is the removal of the chlorine atom. Bacteria such as Cupriavidus sp. and Arthrobacter sp. utilize a hydrolytic dehalogenase to convert 4-CBA directly to 4-hydroxybenzoic acid. nih.govasm.org This intermediate is then hydroxylated by a 4-hydroxybenzoate (B8730719) 3-monooxygenase to form protocatechuic acid. asm.org The aromatic ring of protocatechuic acid is subsequently cleaved by protocatechuate-3,4-dioxygenase, and the resulting products enter the β-ketoadipate pathway for complete mineralization. nih.govasm.org
Pathway 2: Initial Dioxygenation: In this pathway, exemplified by strains of Pseudomonas aeruginosa, the aromatic ring is first attacked by a dioxygenase enzyme before dehalogenation occurs. nih.govnih.gov 4-chlorobenzoate is converted to 4-chlorocatechol (B124253). nih.govresearchgate.net The 4-chlorocatechol then undergoes ortho- or meta-ring cleavage. nih.govkoreascience.kr For instance, P. aeruginosa 3mT utilizes a modified ortho-pathway via chlorocatechol 1,2-dioxygenase. nih.gov Dechlorination occurs after the ring has been cleaved. nih.gov
Table 1: Aerobic Degradation Intermediates of this compound
| Precursor Compound | Degradation Pathway | Key Intermediates | Final Products |
|---|---|---|---|
| This compound | Hydrolysis | 4-Chlorobenzoic acid, Propanol | - |
| 4-Chlorobenzoic acid | Initial Hydrolytic Dehalogenation | 4-Hydroxybenzoic acid, Protocatechuic acid | CO2, H2O, Cl- |
In the absence of oxygen, the microbial degradation of 4-CBA follows different routes, often involving reductive processes. The transformation can be slow, and in some sediments, 4-CBA has been observed to be persistent. oup.comosti.gov
Reductive Dehalogenation: A key anaerobic process is the removal of the chlorine atom from the aromatic ring, replacing it with a hydrogen atom to form benzoate (B1203000). This reaction is mediated by anaerobic consortia, where 3-chlorobenzoate (B1228886) is reductively dehalogenated to benzoate, which is then mineralized to methane (B114726) and carbon dioxide. nih.gov
Transformation to Phenolic Intermediates: In some freshwater sediments, 3-chloro-4-hydroxybenzoate, a related compound, is transformed via either aryl dechlorination to 4-hydroxybenzoate or decarboxylation to 2-chlorophenol. nih.gov Both pathways converge to form phenol (B47542), which is then converted to benzoate before mineralization. nih.govnih.gov While not directly demonstrated for 4-CBA, these pathways illustrate potential anaerobic transformation routes for chlorobenzoic acids.
Denitrifying Conditions: Under denitrifying conditions, a constructed strain of Pseudomonas has been shown to metabolize 4-CBA. nih.gov The process was nitrate-dependent and involved the dehalogenation of 4-CBA to 4-hydroxybenzoate. nih.gov
The key step in the biotic degradation of many chlorinated aromatic compounds is dehalogenation. For 4-CBA, this is primarily a hydrolytic process catalyzed by specific enzymes.
4-Chlorobenzoate Dehalogenase: This enzyme (EC 3.8.1.6) catalyzes the hydrolytic removal of the chlorine atom from 4-chlorobenzoate to produce 4-hydroxybenzoate and a chloride ion. ontosight.aiwikipedia.org This reaction is a critical detoxification step, as it removes the halogen that contributes to the compound's recalcitrance.
CoA-Activation Mechanism: In some bacteria, such as Pseudomonas sp. CBS3, the dehalogenation is an ATP/coenzyme A (CoA)-dependent reaction. nih.gov 4-chlorobenzoate is first activated to its thioester, 4-chlorobenzoyl-CoA. ontosight.airesearchgate.net The 4-chlorobenzoyl-CoA dehalogenase then catalyzes the nucleophilic substitution of the chlorine atom with a hydroxyl group from water, forming 4-hydroxybenzoyl-CoA. scilit.com
Dehalogenating Microorganisms: A variety of bacterial genera have been identified with the ability to dehalogenate and degrade 4-CBA. These include strains of Pseudomonas, Arthrobacter, Acinetobacter, and Cupriavidus. nih.govasm.orgnih.govasm.org
Table 2: Microbial Strains Involved in 4-Chlorobenzoic Acid Degradation
| Microbial Strain | Degradation Condition | Key Enzyme/Pathway | Reference |
|---|---|---|---|
| Pseudomonas aeruginosa PA01 NC | Aerobic | Chlorocatechol 1,2-dioxygenase (ortho-cleavage) | nih.govresearchgate.net |
| Pseudomonas aeruginosa 3mT | Aerobic | Chlorocatechol 1,2-dioxygenase (modified ortho-pathway) | nih.gov |
| Cupriavidus sp. SK-3 | Aerobic | Hydrolytic dehalogenation to 4-hydroxybenzoic acid | nih.gov |
| Arthrobacter sp. TM-1 | Aerobic | Hydrolytic dehalogenation to 4-hydroxybenzoic acid | asm.org |
| Acinetobacter sp. 4CB1 | Aerobic/Anaerobic | Hydrolytic dehalogenation | asm.org |
Role of Microbial Consortia and Acclimation in Degradation Processes
The biodegradation of this compound is fundamentally driven by microbial activity. The initial and most crucial step in its breakdown is the hydrolysis of the ester bond, which separates the molecule into 4-chlorobenzoic acid (4-CBA) and propanol. While individual microorganisms, such as certain species of Arthrobacter and Pseudomonas, have been shown to degrade 4-CBA, mixed microbial consortia often exhibit enhanced degradation efficiency. nih.gov This is due to metabolic cooperation, where different microbial species perform sequential steps in the degradation pathway, preventing the accumulation of potentially inhibitory intermediates. epa.gov
The degradation of 4-CBA, the primary metabolite of this compound, has been studied extensively. Microbial consortia sourced from environments like river sediment and agricultural soil have demonstrated the ability to readily degrade 4-CBA under various conditions. nih.govscience.gov The process often involves a period of acclimation, a lag phase where the microbial community adapts to the presence of the new chemical substrate. epa.gov During this time, genes encoding the necessary catabolic enzymes are induced. For 4-CBA, this includes enzymes that facilitate its conversion to 4-hydroxybenzoate, which is then funneled into the central metabolic pathway of protocatechuate degradation. nih.gov
The effectiveness of degradation is significantly influenced by the history of the microbial community. Consortia from environments with prior exposure to chlorinated aromatic compounds typically show a much shorter acclimation period and faster degradation rates. epa.gov This is because prior exposure enriches for bacteria that already possess the genetic machinery, sometimes located on mobile genetic elements like plasmids, for breaking down these types of compounds. ecetoc.org Stable consortia, often comprising members of the Proteobacteria, have been identified as key players in the breakdown of chlorobenzoates. nih.govscience.gov
Environmental Distribution and Fate Modeling
The environmental distribution of this compound is dictated by its physicochemical properties, which determine how it partitions between air, water, soil, and biota. Fate modeling, which uses these properties, is essential for predicting its transport and persistence in the environment. Key parameters include the soil adsorption coefficient, Henry's Law constant, and vapor pressure.
While specific, experimentally-derived environmental fate data for this compound is sparse, reliable estimates can be generated using Quantitative Structure-Activity Relationship (QSAR) models. These computational tools provide valuable insights into a chemical's likely behavior.
Table 1: Estimated Physicochemical and Environmental Fate Properties of this compound
| Property | Estimated Value | Unit | Implication for Environmental Fate |
|---|---|---|---|
| Log Octanol-Water Partition Coefficient (logKow) | 2.907 | Dimensionless | Indicates a moderate tendency to partition from water into organic phases, such as lipids in organisms and soil organic matter. chemeo.com |
| Water Solubility (logS) | -3.24 | log(mol/L) | Suggests low solubility in water, which can limit its mobility in aqueous systems but enhance its adsorption to solids. chemeo.com |
| Enthalpy of Vaporization (ΔvapH°) | 54.33 | kJ/mol | Relates to the energy required for the compound to volatilize; a moderate value suggests some potential for volatilization. chemeo.com |
Leaching Potential in Soil and Groundwater Systems
The potential for this compound to leach through soil and enter groundwater systems is a significant environmental concern. This mobility is primarily governed by its adsorption to soil particles and its water solubility. The organic carbon-water (B12546825) partition coefficient (Koc) is the standard metric used to predict this behavior; a higher Koc value signifies stronger adsorption and lower leaching potential.
Given its estimated octanol-water partition coefficient (logKow) of 2.907, this compound is expected to have a moderate affinity for soil organic matter. chemeo.com This suggests that it will be somewhat mobile in soil environments. However, its low water solubility would counteract this to some extent, limiting the amount that can be transported with percolating water. chemeo.com The properties of the soil itself, such as organic matter content, clay content, and pH, are also critical factors. researchgate.net Soils with higher organic matter will adsorb the compound more strongly, reducing its leaching potential. Furthermore, the biodegradation of this compound to the more water-soluble 4-chlorobenzoic acid (pKa ≈ 3.98) could increase the mobility of the chlorine-containing moiety in the subsurface. nih.gov
Volatilization from Environmental Compartments
Volatilization is the process by which a chemical partitions from soil or water into the atmosphere. This pathway is controlled by a compound's vapor pressure and its Henry's Law constant, the latter of which describes the air-water partitioning behavior.
Adsorption to Environmental Matrices
The adsorption of this compound to soil and sediment is a primary mechanism controlling its environmental concentration, bioavailability, and transport. This process is largely driven by hydrophobic interactions between the nonpolar parts of the molecule (the propyl chain and the chlorinated benzene (B151609) ring) and the organic carbon fraction of soil and sediment. researchgate.net
The estimated logKow of 2.907 indicates a moderate tendency for adsorption. chemeo.com In practice, this means that in aquatic systems, a significant fraction of the compound is likely to be associated with suspended particles and bottom sediments rather than being dissolved in the water column. In terrestrial systems, its presence in the soil solution will be limited by adsorption to soil organic matter. This binding reduces the amount of the chemical available for microbial degradation and plant uptake, potentially increasing its persistence in the solid phase of the environment. The properties of the soil, particularly the quantity and quality of organic matter, play a decisive role in the extent of adsorption. researchgate.net
Exploratory Research in Biological Activities Methodological Focus
In Vitro Screening Methodologies for Antimycobacterial Potential
The evaluation of propyl 4-chlorobenzoate (B1228818) for antimycobacterial properties is primarily conducted through in vitro screening assays against various Mycobacterium species, including Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govmdpi.com The methodological approach is often part of a broader investigation into a library of benzoic acid derivatives, where structural modifications are made to enhance efficacy. nih.govresearchgate.net The rationale for this approach is that esterification of benzoic acids can facilitate entry into the highly lipophilic mycobacterial cell wall. nih.govresearchgate.net Once inside, mycobacterial esterases can hydrolyze the ester, releasing the active acidic form of the compound. nih.govresearchgate.netunil.ch
A common strategy involves the synthesis of a series of benzoates with varying electron-withdrawing groups on the aromatic ring and different alkyl or aryl groups in the ester moiety to modulate lipophilicity and the pKa of the corresponding carboxylic acid. nih.govprotocols.io
The primary method for assessing antimycobacterial activity is the determination of the Minimum Inhibitory Concentration (MIC). This is the lowest concentration of the compound that prevents visible growth of the microorganism. Standard protocols for MIC determination include:
Broth Microdilution Method: This technique involves preparing serial dilutions of propyl 4-chlorobenzoate in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the mycobacterial strain is added to each well. The plates are then incubated under appropriate conditions for a specific period, after which they are examined for visible turbidity. The MIC is recorded as the lowest concentration of the compound where no growth is observed. nih.gov
Agar (B569324) Dilution Method: In this method, varying concentrations of this compound are incorporated into a solid agar medium. nih.gov The surface of the agar is then inoculated with the test microorganism. After incubation, the plates are inspected for bacterial growth, and the MIC is determined as the lowest concentration of the compound that inhibits growth. nih.gov
For more detailed investigations, the Minimum Bactericidal Concentration (MBC) may also be determined. This is achieved by subculturing the contents of the wells from the MIC assay that show no growth onto fresh, compound-free agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria. nih.gov
It is important to note that while general methodologies for testing benzoic acid esters are well-established, specific studies on this compound itself are not always available in published literature, with some studies explicitly stating it was not tested as part of their library. nih.gov
Methodological Frameworks for Cytotoxic Potential Evaluation
The assessment of a compound's cytotoxic potential is a critical step in its preclinical evaluation. For this compound and its derivatives, a standard and widely used methodological framework is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . protocols.ioabcam.comspringernature.com This colorimetric assay provides a quantitative measure of cell viability, proliferation, and cytotoxicity. springernature.com
The underlying principle of the MTT assay is the reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan (B1609692) product by mitochondrial dehydrogenases in metabolically active cells. springernature.comresearchgate.net The amount of formazan produced is directly proportional to the number of viable cells. researchgate.net
A typical protocol for evaluating the cytotoxicity of this compound using the MTT assay involves the following steps:
Cell Culture: Human cell lines, such as human keratinocytes (HaCaT), human dermal fibroblasts (HDFa), or human hepatoma cells (HepG2), are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. scielo.br The cells are maintained in a controlled environment (e.g., 37°C, 5% CO2). scielo.br
Cell Seeding: Once the cells reach a suitable confluence, they are harvested, counted, and seeded into 96-well plates at a predetermined density. scielo.br The plates are incubated to allow for cell adhesion. scielo.br
Compound Treatment: A range of concentrations of this compound, typically prepared by serial dilution, are added to the wells containing the cells. scielo.br Control wells, including a negative control (cells with medium only) and a positive control (a known cytotoxic agent), are also included. scielo.br
Incubation: The treated plates are incubated for a specific duration, commonly 24, 48, or 72 hours, to allow the compound to exert its effect. protocols.io
MTT Addition and Incubation: After the treatment period, the culture medium is removed, and a solution of MTT is added to each well. The plates are then incubated for a few hours, during which viable cells metabolize the MTT into formazan crystals. protocols.iospringernature.com
Formazan Solubilization: The formazan crystals are solubilized by adding a solvent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol. protocols.ioabcam.com
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). springernature.com
Data Analysis: The percentage of cell viability is calculated by comparing the absorbance of the treated wells to that of the negative control wells. The results are often used to determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth. mdpi.com
The following table illustrates a hypothetical data set from an MTT assay for this compound.
| Concentration (µM) | Average Absorbance (570 nm) | Cell Viability (%) |
| 0 (Control) | 1.250 | 100.0 |
| 10 | 1.125 | 90.0 |
| 25 | 0.938 | 75.0 |
| 50 | 0.625 | 50.0 |
| 100 | 0.313 | 25.0 |
| 200 | 0.125 | 10.0 |
Structure-Activity Relationship (SAR) Studies and Molecular Design Principles
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and are employed to understand how the chemical structure of a molecule, such as this compound, influences its biological activity. These studies guide the rational design of new analogues with improved potency and selectivity. While specific SAR studies focusing solely on this compound are limited, the principles can be inferred from broader research on benzoic acid and chlorobenzoate derivatives. nih.govnih.gov
The molecular design of this compound and related compounds is based on the systematic modification of two primary regions: the aromatic ring and the ester group.
Aromatic Ring Substitution: The nature and position of substituents on the benzoic acid ring significantly impact the compound's electronic properties and, consequently, its biological activity.
Halogen Substitution: The presence of a chlorine atom at the para-position (4-position) of the benzene (B151609) ring, as in this compound, is a key feature. Halogens are electron-withdrawing groups that can influence the pKa of the corresponding carboxylic acid if the ester is hydrolyzed. nih.gov This can affect the compound's ability to cross cell membranes and interact with biological targets. Studies on related compounds have shown that halogen substitution can enhance biological activity.
Effect of Substituent Position: The position of the substituent (ortho, meta, or para) is also crucial. The para-substitution in this compound provides a specific spatial arrangement that can be critical for binding to a target enzyme or receptor.
Ester Group Modification: The alkyl chain of the ester group primarily influences the compound's lipophilicity (fat solubility).
Ester as a Prodrug: As mentioned earlier, the ester functionality can act as a prodrug moiety. The propyl ester can be cleaved by intracellular esterases to release the active 4-chlorobenzoic acid. nih.gov The rate of this hydrolysis can be influenced by the nature of the alkyl group, thereby affecting the concentration of the active compound at the target site.
The table below summarizes the key structural features of this compound and their putative role in its biological activity based on SAR principles.
| Structural Feature | Component | Role in Biological Activity |
| Aromatic Ring | 4-chlorophenyl group | - Electron-withdrawing nature influences electronic properties.- Contributes to binding interactions with target sites. |
| Ester Group | Propyl ester | - Modulates lipophilicity, affecting cell membrane penetration.- Acts as a prodrug moiety, releasing the active acid upon hydrolysis. |
Applications in Advanced Materials and Chemical Engineering
Utilization in Polymer Chemistry and Composite Materials Synthesis
While the parent molecule, 4-chlorobenzoic acid, is used in the manufacture of certain plastics and rubbers, the application of Propyl 4-chlorobenzoate (B1228818) in polymer science is more specialized. google.com Its inclusion in polymerization processes is documented in patent literature, highlighting its role as a component in catalyst systems.
Detailed research findings indicate its mention in patents related to catalysts for polymerization. researchgate.net For instance, it has been listed as a constituent in catalyst components, suggesting a function as a modulator or part of the ligand structure that influences the polymerization of olefins. The specific function is often proprietary and detailed within the patent's claims, but its presence underscores its utility in controlling polymer structure and properties.
Table 1: Propyl 4-chlorobenzoate in Polymerization Catalyst Patents
| Patent Reference | Application Area | Implied Role of this compound |
| US10221256B2 | Catalysts for the polymerization of olefins | Listed as a chemical compound within catalyst components. researchgate.net |
At present, widespread application in the synthesis of composite materials is not extensively documented in publicly available research. However, its structural similarity to other esters used as plasticizers and specialty monomers suggests potential for such uses.
Role as a Chemical Intermediate in Specialized Syntheses
This compound serves as a building block in the multi-step synthesis of more complex, high-value molecules, particularly in the agrochemical and pharmaceutical sectors. The compound's ester and chloro-substituted aromatic ring provide reactive sites for creating new derivatives with specific biological activities.
A notable application is in the synthesis of novel niacinamide derivatives designed as potential fungicides. mdpi.commdpi.com In this context, molecules incorporating the this compound structure are synthesized to target essential fungal enzymes. mdpi.com For example, a series of (S)-2-(2-chloronicotinamido)propyl benzoate (B1203000) compounds were created to find new fungicides. mdpi.com One such derivative, (S)-2-(2-chloronicotinamido)this compound, was synthesized and characterized. mdpi.com The research aimed to develop compounds with high fungicidal activity against various plant pathogens, such as Botryosphaeria berengriana. mdpi.com This work demonstrates how the this compound moiety is incorporated into a larger, more complex molecule to explore structure-activity relationships for developing new pesticides. mdpi.commdpi.com
The general class of chlorinated benzoic acid esters is also of interest in medicinal chemistry. Studies on benzoic acid derivatives as potential prodrugs for treating tuberculosis suggest that such compounds are relevant for further investigation, although this compound itself was not specifically tested in one such study. google.com
Table 2: Synthesis of a Specialized Fungicidal Derivative
| Precursor 1 | Precursor 2 | Resulting Specialized Compound | Target Application | Research Reference |
| (S)-N-(1-hydroxypropan-2-yl)-2-chloronicotinamide | 4-chlorobenzoyl chloride | (S)-2-(2-chloronicotinamido)this compound | Fungicide for plant fungal protection programs | mdpi.com, mdpi.com |
Integration into Nanostructured Systems
Based on a review of available scientific literature, there is currently limited to no specific information detailing the direct integration or application of this compound in the development of nanostructured systems. While related fields, such as the use of other chemical entities in forming nanoparticles or functionalizing nanomaterials, are active areas of research, the role of this particular compound is not prominently documented. ugr.eschemsrc.comugr.es
Research into nanostructured composites, such as those involving silsesquioxanes or metal oxide nanoparticles, and the functionalization of nanoparticles for targeted delivery in medicine or catalysis, have utilized a wide variety of organic molecules. ugr.es However, specific studies employing this compound for these purposes were not identified in the surveyed literature. Therefore, this remains an area with little to no current research focus.
Emerging Research Frontiers and Future Perspectives
Development of Green Chemistry Approaches for Propyl 4-Chlorobenzoate (B1228818) Synthesis
The traditional synthesis of Propyl 4-chlorobenzoate, like many esters, often relies on Fischer esterification, which typically uses strong mineral acids as catalysts and can generate significant waste. Emerging research is focused on aligning its production with the principles of green chemistry, emphasizing the reduction of hazardous substances, use of renewable resources, and improvement of energy efficiency.
Key green approaches being explored include:
Biocatalysis: The use of enzymes, particularly lipases, offers a highly selective and environmentally benign alternative to chemical catalysts. nih.govresearchgate.net Enzymatic esterification can be performed under mild conditions, often in solvent-free systems, which minimizes waste and energy consumption. Research is ongoing to immobilize these enzymes, enhancing their stability and reusability for industrial-scale production. researchgate.net
Heterogeneous Catalysis: Solid acid catalysts, such as sulfonic resins and metal oxides, are being developed to replace corrosive liquid acids. mdpi.comrug.nl These catalysts are easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling. This approach reduces the generation of acidic waste streams, a significant drawback of conventional methods. rug.nl
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. rasayanjournal.co.inpensoft.net In the context of esterification, it can dramatically reduce reaction times from hours to minutes and often improves product yields. rasayanjournal.co.inpensoft.net This energy-efficient method represents a significant step towards more sustainable chemical manufacturing.
Advanced Analytical Tool Development for Trace Analysis and Metabolite Profiling
As the use of chemicals like this compound becomes more widespread, the need for sensitive and accurate analytical methods to monitor its presence in the environment and to understand its metabolic fate becomes critical. Research is focused on developing advanced tools capable of detecting the compound at trace levels and identifying its transformation products.
Future developments in this area include:
Hyphenated Chromatographic Techniques: The combination of liquid chromatography (LC) or gas chromatography (GC) with tandem mass spectrometry (MS/MS) is the cornerstone of modern trace analysis. ufz.de Future research aims to improve these methods by developing more selective stationary phases for better separation and utilizing high-resolution mass spectrometry (HRMS) to identify unknown metabolites and degradation products in complex matrices like soil and water. ufz.denih.gov
Novel Sample Preparation: Effective analysis of trace contaminants requires efficient extraction and concentration from the sample matrix. Advanced sample preparation techniques like solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE) are being refined to offer faster, solvent-minimized, and more automated workflows for analyzing environmental samples.
Metabolite Profiling Platforms: Understanding how this compound is processed by organisms is crucial for assessing its environmental impact. Metabolomics platforms, which use techniques like LC-MS and nuclear magnetic resonance (NMR) spectroscopy, are being employed to profile the metabolites of the parent compound, 4-chlorobenzoic acid, in biological systems. metabolomicsworkbench.orgchromatographytoday.com This allows researchers to identify key metabolic pathways, such as conjugation with glycine, and to assess potential bioaccumulation. chromatographytoday.com
Deeper Mechanistic Studies of Environmental Transformation Processes
The long-term environmental impact of this compound depends on its persistence and the pathways through which it transforms. A primary focus of future research is to elucidate the precise mechanisms of its degradation under various environmental conditions. It is widely expected that the first step in its environmental transformation is the hydrolysis of the ester bond to yield propanol (B110389) and 4-chlorobenzoic acid. nih.govacs.org The subsequent fate of 4-chlorobenzoic acid is therefore of significant interest.
Key areas for deeper mechanistic study are:
Biodegradation Pathways: Chlorinated aromatic compounds can be degraded by various microorganisms. eurochlor.orgslideshare.net Studies on 4-chlorobenzoic acid show that aerobic bacteria can metabolize it through initial hydrolytic dehalogenation to form 4-hydroxybenzoic acid, which is then funneled into central metabolism. nih.gov Other pathways involve dioxygenase enzymes that lead to chlorocatechol intermediates. slideshare.netnih.gov Future research will use genomic and proteomic tools to identify the specific enzymes and microbial consortia responsible for these degradation steps.
Abiotic Degradation: Processes such as photolysis (degradation by sunlight) and hydrolysis (reaction with water) contribute to the compound's breakdown. The stability of the ester bond to chemical hydrolysis under different pH and temperature conditions is a key parameter for environmental fate models. nih.gov Further studies on photolytic pathways, including the role of naturally occurring photosensitizers in water, are needed to build a complete picture of the compound's environmental persistence.
Reductive Dechlorination: Under anaerobic conditions, such as in sediments, a key transformation process is reductive dechlorination, where microorganisms replace the chlorine atom with a hydrogen atom. eurochlor.orgeurochlor.org This process is critical as it detoxifies the molecule and can make the resulting benzoate (B1203000) more amenable to further aerobic degradation. eurochlor.org
Rational Design of Novel Functional Molecules Containing the this compound Moiety
Beyond its current applications, the this compound structure represents a versatile chemical scaffold, or moiety, for building larger, more complex molecules with tailored functions. upenn.edufluorochem.co.uk The concept of rational design involves using this moiety as a starting point to create new materials with specific electronic, optical, or biological properties.
Potential future applications based on this moiety include:
Liquid Crystals: The rigid, rod-like shape of the chlorobenzoate core is a common feature in liquid crystalline molecules. uobasrah.edu.iqlabscoop.com By attaching different functional groups to the aromatic ring or modifying the propyl chain, scientists can fine-tune the molecule's ability to self-assemble into ordered phases (nematic, smectic), which are essential for display technologies. The chlorine atom, in particular, can influence the molecule's polarity and intermolecular interactions. uobasrah.edu.iq
Polymers and Advanced Materials: The 4-chlorobenzoate unit can be incorporated into polymer chains to create polyesters or other functional polymers. The chlorine atom provides a reactive site for further chemical modification (e.g., cross-linking or grafting) and can enhance properties like thermal stability and flame retardancy.
Biologically Active Compounds: The chlorobenzoate scaffold is found in some pharmacologically active molecules. thegoodscentscompany.com The this compound moiety could serve as a starting point for the synthesis of new derivatives to be screened for medicinal applications, where the ester and chloro-substituent can be systematically varied to optimize activity and metabolic stability.
Q & A
Q. What are the recommended methods for synthesizing propyl 4-chlorobenzoate, and how can purity be validated?
Synthesis typically involves esterification of 4-chlorobenzoic acid with propanol under acidic catalysis (e.g., sulfuric acid). Critical steps include refluxing the reaction mixture and using anhydrous conditions to maximize yield. Post-synthesis, purification via recrystallization or column chromatography is advised. Purity validation should employ HPLC or GC-MS, with nuclear magnetic resonance (NMR) spectroscopy confirming structural integrity. For detailed safety protocols during synthesis, consult OSHA-compliant guidelines on handling corrosive reagents and waste disposal .
Q. How should researchers safely handle this compound in laboratory settings?
Personal protective equipment (PPE) is mandatory: impervious gloves (tested for chemical resistance), tightly sealed goggles, and lab coats. Work in a fume hood to avoid inhalation. In case of skin contact, immediately remove contaminated clothing and wash with soap and water. Waste must be segregated and disposed via certified hazardous waste services. Refer to safety data sheets (SDS) for emergency measures and first-aid protocols .
Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?
Reverse-phase HPLC with UV detection (λ = 254 nm) is widely used for quantification. For trace analysis, LC-MS/MS provides higher sensitivity. Calibration curves using certified reference materials (CRMs) are essential. Cross-validate results with NMR or FT-IR to confirm compound identity and rule out matrix interference .
Advanced Research Questions
Q. How can molecular docking studies resolve contradictions in enzymatic interactions with this compound?
Discrepancies in catalytic activity (e.g., mutant enzymes losing specificity) can be investigated via molecular docking simulations. For instance, lysine residues (e.g., Lys107 in BphK-KKS) may stabilize substrate binding through electrostatic interactions. Compare wild-type and mutant enzyme-substrate complexes using software like AutoDock Vina to identify critical binding residues. Experimental validation via site-directed mutagenesis and kinetic assays (e.g., measuring and ) is recommended .
Q. What strategies optimize the integration of this compound into conductive metal-organic frameworks (MOFs)?
this compound’s aromatic ring enables π-π stacking in MOFs. Design 1D coordination polymers using copper nodes and 4,4′-bipyridine linkers. Characterize conductivity via four-probe DC measurements. Enhance interchain interactions by doping with redox-active species (e.g., tetrathiafulvalene). Monitor structural stability using PXRD and SEM under varying temperatures .
Q. How do researchers address conflicting toxicity data for chlorinated benzoate derivatives?
Contradictory toxicity results may arise from differences in exposure models (e.g., in vitro vs. in vivo). Standardize assays using OECD guidelines:
- AEGL-1/2/3 tiers : For acute exposure, use rodent models to establish threshold limits (e.g., LC).
- Metabolite profiling : Identify detoxification pathways (e.g., glutathione conjugation) via LC-MS. Cross-reference with computational toxicology tools (e.g., QSAR models) to predict metabolite hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
